molecular formula C67H124N6O14S B12305053 Pam3-cys-ser-ser-asn-ala-OH

Pam3-cys-ser-ser-asn-ala-OH

Cat. No.: B12305053
M. Wt: 1269.8 g/mol
InChI Key: LXPAYSRLFXJBQQ-UHFFFAOYSA-N
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Description

Pam3-Cys-Ser-Ser-Asn-Ala-OH (Pam3CSSNA) is a synthetic lipopeptide comprising a tri-palmitoyl-S-glyceryl cysteine (Pam3-Cys) motif conjugated to a Ser-Ser-Asn-Ala peptide sequence. This compound is structurally characterized by three palmitoyl chains attached to a cysteine residue, followed by polar amino acids (Ser, Ser, Asn) and a terminal alanine . The Pam3-Cys moiety is a well-known Toll-like receptor 2 (TLR2) agonist, enabling immunostimulatory properties, while the peptide tail modulates solubility, stability, and receptor interaction .

Properties

IUPAC Name

2-[[4-amino-2-[[2-[[2-[[3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H124N6O14S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-60(77)70-58(66(83)73-57(49-75)65(82)72-56(48-74)64(81)71-55(47-59(68)76)63(80)69-53(4)67(84)85)52-88-51-54(87-62(79)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)50-86-61(78)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h53-58,74-75H,5-52H2,1-4H3,(H2,68,76)(H,69,80)(H,70,77)(H,71,81)(H,72,82)(H,73,83)(H,84,85)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPAYSRLFXJBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H124N6O14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1269.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Pam3-cys-ser-ser-asn-ala-OH is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The palmitoyl groups are introduced through acylation reactions with palmitic acid. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is scaled up using preparative HPLC, and the final product is lyophilized for storage and distribution.

Chemical Reactions Analysis

Types of Reactions

Pam3-cys-ser-ser-asn-ala-OH undergoes various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: The palmitoyl groups can be substituted with other fatty acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Fatty acids in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Disulfide-linked dimers or higher-order structures.

    Reduction: Free thiol-containing peptides.

    Substitution: Peptides with different fatty acid chains.

Mechanism of Action

Pam3-cys-ser-ser-asn-ala-OH exerts its effects by binding to Toll-like receptor 2 (TLR2) on the surface of immune cells. This binding activates downstream signaling pathways, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF), interleukin-12 (IL-12), and interleukin-10 (IL-10) . The activation of these pathways enhances the immune response against pathogens and can modulate the immunogenicity of vaccines.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pam3CSSNA and Related Compounds

Compound Name Molecular Formula Molecular Weight (Da) Key Functional Groups Biological Role Storage Conditions
Pam3-Cys-Ser-Ser-Asn-Ala-OH C67H132N6O18S (estimated) ~1,300 (estimated) Tri-palmitoyl, Ser-Ser-Asn-Ala TLR2 agonist, immunostimulant Likely -15°C
Pam3-Cys-OH C54H103NO7S 910.48 Tri-palmitoyl, terminal cysteine TLR2 agonist, adjuvant core structure -15°C (inferred)
Pam3-Cys-Ala-Gly-OH C59H111N3O9S 1,038.59 Tri-palmitoyl, Ala-Gly peptide Enhanced solubility, TLR2 activation -15°C
Z-ALA-ALA-ASN-AMC Not specified Not specified Fluorescent AMC tag, Asn residue Protease substrate (non-immunostimulatory) Not specified

Key Differences and Research Findings

(i) Pam3-Cys-OH vs. Pam3CSSNA

  • Structural Differences : Pam3-Cys-OH lacks the Ser-Ser-Asn-Ala extension, resulting in a simpler structure (MW 910.48 vs. ~1,300 Da) .
  • Functional Impact : The peptide tail in Pam3CSSNA likely enhances aqueous solubility and modulates receptor binding kinetics compared to Pam3-Cys-OH, which is primarily used as a minimalist TLR2 agonist .

(ii) Pam3-Cys-Ala-Gly-OH vs. Pam3CSSNA

  • Thermodynamic Stability : The larger molecular weight (1,038.59 vs. ~1,300 Da) and extended peptide chain in Pam3CSSNA may improve thermal stability but increase susceptibility to enzymatic degradation.

(iii) Z-ALA-ALA-ASN-AMC vs. Pam3CSSNA

  • Functional Role: Unlike Pam3CSSNA, Z-ALA-ALA-ASN-AMC is a protease substrate with a fluorescent AMC tag, highlighting divergent applications (diagnostics vs. immunostimulation) .

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